An In-depth Technical Guide to H-Lys(Tfa)-OH: Chemical Properties, Structure, and Applications in Research
An In-depth Technical Guide to H-Lys(Tfa)-OH: Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH). This derivative of the essential amino acid L-lysine is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of chemical biology and drug discovery. Its trifluoroacetyl protecting group offers unique advantages for the selective modification of lysine residues.
Core Chemical Properties
H-Lys(Tfa)-OH is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
| CAS Number | 10009-20-8[1][2][3][4] |
| Molecular Formula | C₈H₁₃F₃N₂O₃[1][2][3][4] |
| SMILES | C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N[1] |
| InChI | InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 242.20 g/mol | [2][3] |
| Melting Point | >215 °C | [5] |
| Boiling Point | 275.3 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in 2 M HCl (10 mg/mL, clear, colorless) | [5] |
| Appearance | White to off-white powder | [5] |
Chemical Structure
The structure of H-Lys(Tfa)-OH features a standard L-lysine backbone with the ε-amino group protected by a trifluoroacetyl (Tfa) group. This electron-withdrawing group is stable under the acidic conditions typically used for the removal of Nα-Boc protecting groups, providing orthogonality in peptide synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of H-Lys(Tfa)-OH provide detailed information about its molecular structure. Representative spectral data are summarized below.
¹H NMR Spectrum (Reference) A representative ¹H NMR spectrum of a lysine derivative shows characteristic peaks for the protons along the aliphatic chain and at the alpha-carbon.
¹³C NMR Spectrum (Reference) The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the trifluoroacetyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of N-acylated amino acids displays characteristic absorption bands. For H-Lys(Tfa)-OH, key spectral features would include:
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N-H stretching: around 3300-3500 cm⁻¹
-
C-H stretching (aliphatic): around 2850-2960 cm⁻¹
-
C=O stretching (carboxylic acid): around 1700-1725 cm⁻¹
-
C=O stretching (amide I): around 1630-1680 cm⁻¹
-
N-H bending (amide II): around 1510-1550 cm⁻¹
-
C-F stretching: strong absorptions in the region of 1000-1200 cm⁻¹
Experimental Protocols
H-Lys(Tfa)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation and the subsequent deprotection of the Tfa group.
General Protocol for Coupling H-Lys(Tfa)-OH in Fmoc-based SPPS
This protocol outlines the manual coupling of an Fmoc-protected amino acid, which would be analogous to the coupling of Fmoc-Lys(Tfa)-OH.
Materials:
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Fmoc-protected amino acid (e.g., Fmoc-Lys(Tfa)-OH)
-
Solid-phase synthesis resin (e.g., Wang or Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol for Deprotection of the Trifluoroacetyl (Tfa) Group
The Tfa group is typically removed under basic conditions.
Materials:
-
Peptide-resin containing the Lys(Tfa) residue
-
Aqueous piperidine solution (e.g., 1 M) or another suitable base like ammonium hydroxide.
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Tfa Deprotection:
-
Treat the resin with a solution of aqueous piperidine (e.g., 1 M) or another suitable base. The reaction time can vary from a few hours to 24 hours at room temperature.
-
The progress of the deprotection can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC or mass spectrometry.
-
-
Washing: After complete deprotection, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the deprotection reagents and byproducts.
Logical Relationships and Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow using H-Lys(Tfa)-OH
The following diagram illustrates a typical workflow for the incorporation of H-Lys(Tfa)-OH into a peptide sequence during Fmoc-based SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis incorporating H-Lys(Tfa)-OH.
Deprotection Strategy Logic
The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis. The following diagram illustrates the logical relationship of the deprotection strategies for common protecting groups used with H-Lys(Tfa)-OH.
Caption: Orthogonal deprotection strategy in peptide synthesis with H-Lys(Tfa)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
